molecular formula C10H24O2 B8134879 Pentanol-1 and 3-methylbutanol-1 CAS No. 94624-12-1

Pentanol-1 and 3-methylbutanol-1

Cat. No.: B8134879
CAS No.: 94624-12-1
M. Wt: 176.30 g/mol
InChI Key: ZAZBXUDPQJLMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentanol-1 and 3-methylbutanol-1 are organic compounds belonging to the alcohol family

Synthetic Routes and Reaction Conditions:

  • Fermentation: Both alcohols can be produced through the fermentation of sugars by yeast. The process involves the conversion of glucose to ethanol and other alcohols, including this compound.

  • Hydroformylation: This method involves the reaction of alkenes with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which are then reduced to form the corresponding alcohols.

  • Grignard Reaction: The Grignard reagent, prepared from an alkyl halide and magnesium, reacts with formaldehyde to produce primary alcohols like this compound.

Industrial Production Methods:

  • Distillation: After fermentation, the mixture of alcohols is subjected to fractional distillation to separate and purify the desired alcohols.

  • Catalytic Hydrogenation: Aldehydes derived from hydroformylation are hydrogenated in the presence of a metal catalyst to produce the corresponding alcohols.

Types of Reactions:

  • Oxidation: Both alcohols can be oxidized to form aldehydes and carboxylic acids. For example, pentanol-1 can be oxidized to pentanal and further to pentanoic acid.

  • Reduction: These alcohols can act as reducing agents in various chemical reactions.

  • Substitution: The hydroxyl group in these alcohols can be substituted with other functional groups, such as halides, to form alkyl halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) are used.

  • Substitution: Reagents like hydrochloric acid (HCl) and thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pentanal, pentanoic acid, and other oxidized derivatives.

  • Reduction: Alcohols and other reduced derivatives.

  • Substitution: Alkyl halides and other substituted products.

Scientific Research Applications

Pentanol-1 and 3-methylbutanol-1 have various applications in scientific research:

  • Chemistry: These alcohols are used as solvents and intermediates in organic synthesis.

  • Biology: They are used in the extraction and purification of biomolecules.

  • Medicine: Isoamyl alcohol is used in the preparation of pharmaceuticals and as an antiseptic.

  • Industry: These alcohols are used in the production of perfumes, flavorings, and as additives in the food and beverage industry.

Mechanism of Action

The mechanism by which these alcohols exert their effects depends on their specific applications. For example, in organic synthesis, they act as nucleophiles or electrophiles depending on the reaction conditions. In biological systems, they may interact with enzymes and other biomolecules to facilitate biochemical reactions.

Comparison with Similar Compounds

  • Butanol: A four-carbon alcohol with similar properties but different chain length.

  • Hexanol: A six-carbon alcohol with a longer chain.

  • Isopropanol: A three-carbon alcohol with a different structure.

Uniqueness: Pentanol-1 and 3-methylbutanol-1 are unique due to their specific structural features and the resulting physical and chemical properties. Their branched structure in the case of 3-methylbutanol-1 provides different reactivity compared to straight-chain alcohols like pentanol-1.

Properties

IUPAC Name

3-methylbutan-1-ol;pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H12O/c1-5(2)3-4-6;1-2-3-4-5-6/h5-6H,3-4H2,1-2H3;6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZBXUDPQJLMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCO.CC(C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94624-12-1
Record name Pentanol, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.900
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentanol-1 and 3-methylbutanol-1
Reactant of Route 2
Pentanol-1 and 3-methylbutanol-1
Reactant of Route 3
Pentanol-1 and 3-methylbutanol-1
Reactant of Route 4
Pentanol-1 and 3-methylbutanol-1
Reactant of Route 5
Pentanol-1 and 3-methylbutanol-1
Reactant of Route 6
Pentanol-1 and 3-methylbutanol-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.